molecular formula C11H11ClO2 B14482095 Ethyl 2-chloro-3-phenylprop-2-enoate CAS No. 66051-36-3

Ethyl 2-chloro-3-phenylprop-2-enoate

Cat. No.: B14482095
CAS No.: 66051-36-3
M. Wt: 210.65 g/mol
InChI Key: YMMZTPSQWDXUGC-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-3-phenylprop-2-enoate is an organic compound with the molecular formula C11H11ClO2. It is a derivative of cinnamic acid, where the hydrogen atom at the alpha position is replaced by a chlorine atom, and the carboxyl group is esterified with ethanol. This compound is known for its applications in organic synthesis and various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-chloro-3-phenylprop-2-enoate can be synthesized through the reaction of cinnamic acid with thionyl chloride to form cinnamoyl chloride, which is then reacted with ethanol in the presence of a base to yield the desired ester. The reaction conditions typically involve:

    Temperature: Room temperature to slightly elevated temperatures.

    Solvent: Anhydrous conditions are preferred to avoid hydrolysis.

    Catalyst/Base: Pyridine or triethylamine can be used to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and high yields.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-chloro-3-phenylprop-2-enoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The double bond can be reduced using hydrogenation catalysts to form ethyl 2-chloro-3-phenylpropanoate.

    Oxidation: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or sulfonation.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Oxidation: Reagents like nitric acid or sulfuric acid for electrophilic aromatic substitution.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted ethyl 3-phenylprop-2-enoates.

    Reduction: Formation of ethyl 2-chloro-3-phenylpropanoate.

    Oxidation: Formation of nitro or sulfonic acid derivatives of the phenyl ring.

Scientific Research Applications

Ethyl 2-chloro-3-phenylprop-2-enoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antiproliferative effects.

    Medicine: Studied for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.

    Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of ethyl 2-chloro-3-phenylprop-2-enoate involves its interaction with nucleophiles and electrophiles. The chlorine atom at the alpha position makes the compound susceptible to nucleophilic attack, leading to substitution reactions. The double bond and phenyl ring allow for various electrophilic aromatic substitution reactions, contributing to its versatility in organic synthesis.

Comparison with Similar Compounds

Ethyl 2-chloro-3-phenylprop-2-enoate can be compared with similar compounds such as:

    Ethyl cinnamate: Lacks the chlorine atom, making it less reactive towards nucleophiles.

    Ethyl 3-phenylpropanoate: Saturated analog, lacking the double bond, and thus less reactive in electrophilic addition reactions.

    Ethyl 2-bromo-3-phenylprop-2-enoate: Similar reactivity but with different halogen properties, affecting its reactivity and applications.

Conclusion

This compound is a versatile compound with significant applications in organic synthesis, scientific research, and industry. Its unique chemical structure allows it to undergo various reactions, making it a valuable intermediate in the synthesis of complex molecules. Its comparison with similar compounds highlights its distinct reactivity and potential for diverse applications.

Properties

IUPAC Name

ethyl 2-chloro-3-phenylprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO2/c1-2-14-11(13)10(12)8-9-6-4-3-5-7-9/h3-8H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMMZTPSQWDXUGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CC=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50797993
Record name Ethyl 2-chloro-3-phenylprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50797993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66051-36-3
Record name Ethyl 2-chloro-3-phenylprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50797993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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